![molecular formula C15H19N3O B4933083 N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide CAS No. 5694-60-0](/img/structure/B4933083.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as 'BIMU-1' and is known to have a high affinity for histamine H2 receptors.
Wirkmechanismus
BIMU-1 exerts its effects by binding to histamine H2 receptors, which are found in the gastrointestinal tract, brain, and heart. By binding to these receptors, BIMU-1 can inhibit the production of stomach acid, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
BIMU-1 has been shown to have a number of biochemical and physiological effects. It can reduce the production of stomach acid, which can help to alleviate the symptoms of peptic ulcers. BIMU-1 has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the gastrointestinal tract. In addition, BIMU-1 has been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BIMU-1 in lab experiments is that it has a high affinity for histamine H2 receptors, making it a potent and selective agonist. However, one of the limitations of using BIMU-1 is that it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of BIMU-1. One area of research is the potential use of BIMU-1 in the treatment of inflammatory bowel disease and peptic ulcers. Another area of research is the potential use of BIMU-1 in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models. Finally, further research is needed to understand the long-term effects of BIMU-1 and its potential use in clinical settings.
Synthesemethoden
The synthesis of BIMU-1 involves the reaction of 3,4-dimethylbenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BIMU-1 has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-ulcer properties, making it a potential candidate for the treatment of inflammatory bowel disease and peptic ulcers. BIMU-1 has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-5-14(10-13(12)2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBPCDCEGSAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386415 | |
Record name | N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5694-60-0 | |
Record name | N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.